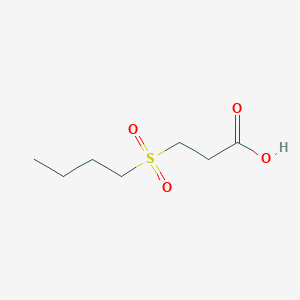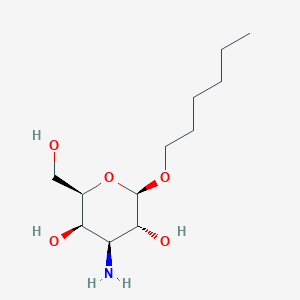
3,6,9,12,15-Pentaoxaheptadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxaheptadecan-1-ol: is an organic compound with the molecular formula C12H26O6 . . This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol typically involves the reaction of ethylene oxide with a suitable initiator, such as an alcohol or amine, under controlled conditions. The process involves the stepwise addition of ethylene oxide to the initiator, resulting in the formation of the desired polyethylene glycol chain .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12,15-Pentaoxaheptadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethers or alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of polyethylene glycol-modified biomolecules for drug delivery and protein stabilization.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: Applied in the production of surfactants, lubricants, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecan-1-ol involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to the stabilization of proteins, enhancement of drug solubility, and modification of surface properties. The compound can also participate in hydrogen bonding and van der Waals interactions, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Lacks the terminal hydroxyl group, making it less reactive in certain chemical reactions.
17-Amino-3,6,9,12,15-pentaoxaheptadecanol: Contains an amino group, providing additional functionality for biological applications.
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine: Features an azido group, useful in click chemistry reactions.
Uniqueness: 3,6,9,12,15-Pentaoxaheptadecan-1-ol is unique due to its multiple ether linkages and terminal hydroxyl group, which confer versatility in chemical reactions and applications. Its ability to form hydrogen bonds and participate in various interactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
4353-29-1 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H26O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13/h13H,2-12H2,1H3 |
InChI Key |
NJRFAMBTWHGSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2r)-3-{[(Benzylamino)carbonyl]amino}-2-Hydroxypropanoic Acid](/img/structure/B10757771.png)
![(5s)-5-(2-Amino-2-Oxoethyl)-4-Oxo-N-[(3-Oxo-3,4-Dihydro-2h-1,4-Benzoxazin-6-Yl)methyl]-3,4,5,6,7,8-Hexahydro[1]benzothieno[2,3-D]pyrimidine-2-Carboxamide](/img/structure/B10757775.png)
![But-3-enyl-[5-(4-chloro-phenyl)-3,6-dihydro-[1,3,4]thiadiazin-2-ylidene]-amine](/img/structure/B10757779.png)
![1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazoline]-4'-amine](/img/structure/B10757782.png)
![(2s)-2-{[3-(3-Aminophenyl)imidazo[1,2-B]pyridazin-6-Yl]amino}-3-Methylbutan-1-Ol](/img/structure/B10757792.png)
![4-{[5-Chloro-4-(1h-Indol-3-Yl)pyrimidin-2-Yl]amino}-N-Ethylpiperidine-1-Carboxamide](/img/structure/B10757796.png)
![2-[(2-Methoxy-5-methylphenoxy)methyl]pyridine](/img/structure/B10757799.png)
![(4r)-N-[4-({[2-(Dimethylamino)ethyl]amino}carbonyl)-1,3-Thiazol-2-Yl]-4-Methyl-1-Oxo-2,3,4,9-Tetrahydro-1h-Beta-Carboline-6-Carboxamide](/img/structure/B10757803.png)
![(2s)-1,3-Benzothiazol-2-Yl{2-[(2-Pyridin-3-Ylethyl)amino]pyrimidin-4-Yl}ethanenitrile](/img/structure/B10757805.png)

![1-(5-{2-[(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]ethyl}-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10757815.png)
![2-N-[(4-methylphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10757822.png)

![Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B10757829.png)
